molecular formula C4H6N4 B1497182 1H-IMIDAZOLE-2-CARBOXIMIDAMIDE CAS No. 212558-21-9

1H-IMIDAZOLE-2-CARBOXIMIDAMIDE

Cat. No.: B1497182
CAS No.: 212558-21-9
M. Wt: 110.12 g/mol
InChI Key: QWASYWCALRURNQ-UHFFFAOYSA-N
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Description

1H-IMIDAZOLE-2-CARBOXIMIDAMIDE is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZOLE-2-CARBOXIMIDAMIDE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-IMIDAZOLE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form imidazole derivatives.

    Reduction: Reduction reactions can convert it into different substituted imidazoles.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazoles, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-IMIDAZOLE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1H-IMIDAZOLE-2-CARBOXIMIDAMIDE can be compared with other imidazole derivatives, such as:

  • 1H-Imidazole-4-carboxamidine
  • 1H-Imidazole-5-carboxamidine
  • 1H-Imidazole-2-carboxaldehyde

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in certain applications, such as targeted drug design and advanced material synthesis .

Properties

IUPAC Name

1H-imidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3(6)4-7-1-2-8-4/h1-2H,(H3,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWASYWCALRURNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626586
Record name 1-(2H-Imidazol-2-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212558-21-9
Record name 1-(2H-Imidazol-2-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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